Benzyl 3-(aminomethyl)-2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate
Description
Benzyl 3-(aminomethyl)-2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a structurally complex heterocyclic compound featuring an imidazo[1,2-a]pyrazine core. Key substituents include:
- tert-Butyl group at position 2, providing steric bulk to influence metabolic stability and conformational preferences.
- Benzyl carboxylate at position 7, contributing to lipophilicity and modulating pharmacokinetic properties.
Properties
Molecular Formula |
C19H26N4O2 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
benzyl 3-(aminomethyl)-2-tert-butyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C19H26N4O2/c1-19(2,3)17-15(11-20)23-10-9-22(12-16(23)21-17)18(24)25-13-14-7-5-4-6-8-14/h4-8H,9-13,20H2,1-3H3 |
InChI Key |
FGKWIYGFVUOXRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(N2CCN(CC2=N1)C(=O)OCC3=CC=CC=C3)CN |
Origin of Product |
United States |
Biological Activity
Benzyl 3-(aminomethyl)-2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate (CAS No. 2060038-28-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis methods, pharmacological evaluations, and relevant case studies.
- Molecular Formula : C19H26N4O2
- Molecular Weight : 342.44 g/mol
- Structure : The compound features an imidazopyrazine core, which is known for its diverse biological properties.
Synthesis
The synthesis of this compound has been explored in various studies. A notable method involves the use of multi-component reactions that yield high purity and yield of the desired product. The synthetic pathway typically includes:
- Formation of the imidazo[1,2-a]pyrazine core .
- Substitution reactions to introduce the benzyl and aminomethyl groups .
- Carboxylation to form the final ester product .
Anticancer Potential
Recent studies have highlighted the anticancer properties of imidazopyrazine derivatives. For instance:
- In vitro studies have demonstrated that compounds similar to this compound exhibit significant inhibitory effects on various cancer cell lines. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation.
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor:
- Farnesyltransferase Inhibitors (FTIs) : Similar derivatives have been evaluated for their ability to inhibit farnesyltransferase, an enzyme implicated in oncogenesis. These inhibitors can disrupt the post-translational modification of proteins essential for cancer cell survival and proliferation.
Antimicrobial Activity
Some studies suggest that imidazopyrazine derivatives possess antimicrobial properties:
- Broad-spectrum activity against bacteria and fungi has been reported, making these compounds potential candidates for developing new antimicrobial agents.
Case Studies
- Case Study on Anticancer Activity :
- Enzyme Inhibition Study :
Summary Table of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The imidazo[1,2-a]pyrazine scaffold is versatile, with substitutions dictating pharmacological and physicochemical properties. Below is a comparative analysis of the target compound and structurally/functionally related analogs:
Table 1: Structural and Functional Comparison of Imidazo[1,2-a]pyrazine Derivatives
Key Observations :
Benzyl carboxylate vs. phenylmethoxy (Sch 32651): The carboxylate may improve metabolic stability but requires esterase-mediated activation.
Biological Activity: Halogenated Derivatives (e.g., 5-bromo): Bromine enhances electronic effects, correlating with phosphodiesterase inhibition and cardiac activity (). Aminomethyl vs. Cyano: The target’s aminomethyl group may improve target binding via H-bonding, whereas cyano groups (Compound 43) enhance electrophilicity for covalent interactions.
Synthetic Accessibility :
- The target compound’s tert-butyl and benzyl carboxylate groups suggest synthetic routes involving Boc protection () and esterification ().
- In contrast, Compound 43 requires TFA-mediated deprotection, complicating scalability ().
Safety and Stability :
- Analogs with methyl or isobutyl groups () highlight flammability risks (P210 precaution). The tert-butyl group may reduce volatility, improving handling safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
